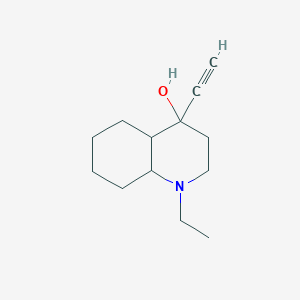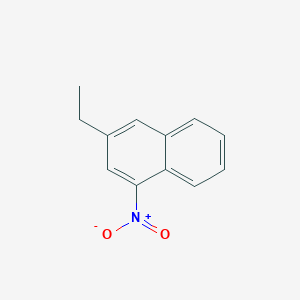
3-Ethyl-1-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds. It is a derivative of naphthalene, where an ethyl group is attached to the third carbon and a nitro group is attached to the first carbon of the naphthalene ring. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-nitronaphthalene typically involves the nitration of 3-ethylnaphthalene. The nitration process is an aromatic electrophilic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions: 3-Ethyl-1-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions.
Major Products Formed:
Reduction: 3-Ethyl-1-aminonaphthalene.
Oxidation: 3-Ethyl-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethyl-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Ethyl-1-nitronaphthalene primarily involves its interactions with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
相似化合物的比较
1-Nitronaphthalene: Similar structure but lacks the ethyl group.
2-Nitronaphthalene: Nitro group positioned at the second carbon.
2-Methyl-1-nitronaphthalene: Methyl group instead of ethyl group at the third carbon.
Uniqueness: 3-Ethyl-1-nitronaphthalene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination of properties makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
3-ethyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-2-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15/h3-8H,2H2,1H3 |
InChI 键 |
CGYWBTUTXWZDSF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




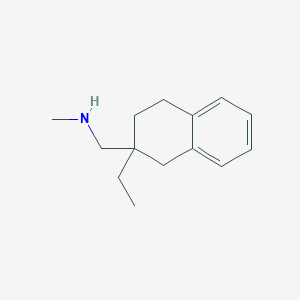
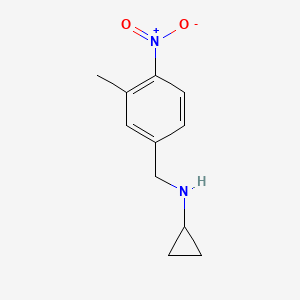




![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
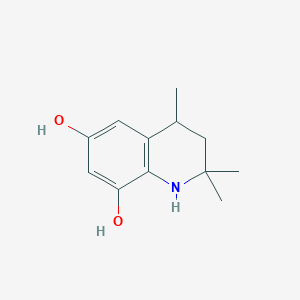


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
